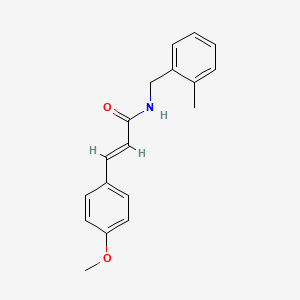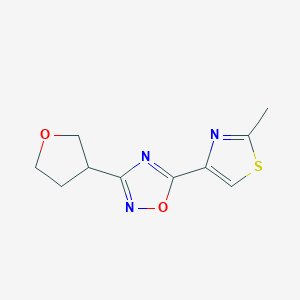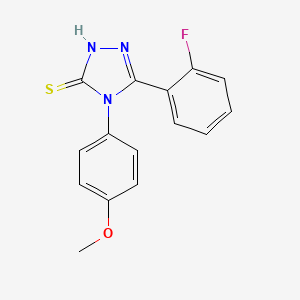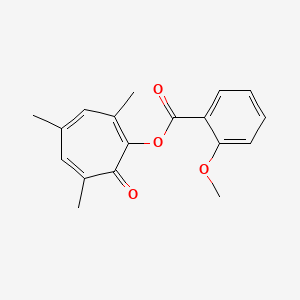
N,N'-bis(4-methylphenyl)pentanediamide
Vue d'ensemble
Description
N,N’-bis(4-methylphenyl)pentanediamide is an organic compound with the molecular formula C19H22N2O2. It is characterized by the presence of two 4-methylphenyl groups attached to a pentanediamide backbone. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Applications De Recherche Scientifique
N,N’-bis(4-methylphenyl)pentanediamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of polymers and as a stabilizer in various formulations.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-bis(4-methylphenyl)pentanediamide typically involves the reaction of 4-methylbenzenamine (p-toluidine) with pentanedioyl dichloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include:
Temperature: Room temperature to 50°C
Solvent: Dichloromethane or chloroform
Reaction Time: 12-24 hours
Industrial Production Methods
In an industrial setting, the production of N,N’-bis(4-methylphenyl)pentanediamide may involve continuous flow reactors to ensure consistent quality and yield. The process parameters are optimized to achieve high purity and minimize by-products.
Analyse Des Réactions Chimiques
Types of Reactions
N,N’-bis(4-methylphenyl)pentanediamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.
Substitution: The amide groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium
Reduction: Lithium aluminum hydride in dry ether
Substitution: Alkyl halides in the presence of a base
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones
Reduction: Formation of amines
Substitution: Formation of N-alkylated derivatives
Mécanisme D'action
The mechanism of action of N,N’-bis(4-methylphenyl)pentanediamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and subsequent catalytic activity. The pathways involved may include inhibition of signal transduction pathways or modulation of gene expression.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N,N’-bis(4-methylphenyl)ethanediamide
- N,N’-bis(4-methylphenyl)butanediamide
- N,N’-bis(4-methylphenyl)hexanediamide
Uniqueness
N,N’-bis(4-methylphenyl)pentanediamide is unique due to its specific chain length and the presence of 4-methylphenyl groups, which confer distinct chemical and physical properties. Compared to its analogs, it may exhibit different reactivity, solubility, and biological activity, making it suitable for specific applications where other compounds may not be as effective.
Propriétés
IUPAC Name |
N,N'-bis(4-methylphenyl)pentanediamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O2/c1-14-6-10-16(11-7-14)20-18(22)4-3-5-19(23)21-17-12-8-15(2)9-13-17/h6-13H,3-5H2,1-2H3,(H,20,22)(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LEJJEDQKDUJPTD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)CCCC(=O)NC2=CC=C(C=C2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[1-[(5-chloro-2-hydroxyphenyl)methyl]piperidin-4-yl]-N-cyclopropylpiperidine-4-carboxamide](/img/structure/B5663267.png)
![3-(tetrahydrofuran-3-yl)-5-[2-(2-thienyl)-1,3-thiazol-4-yl]-1,2,4-oxadiazole](/img/structure/B5663278.png)
![1-[3-(Diethylamino)propyl]chromeno[3,4-d]triazol-4-one](/img/structure/B5663284.png)
![3-(tetrahydrofuran-3-yl)-5-[3-(3-thienyl)-1H-pyrazol-5-yl]-1,2,4-oxadiazole](/img/structure/B5663290.png)
![2-(4-Chlorophenyl)-1,5-dioxaspiro[5.5]undec-2-en-4-one](/img/structure/B5663296.png)

![N-(4-chlorophenyl)-2-[3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl]acetamide](/img/structure/B5663308.png)
![3-amino-8-fluoro-1H-pyrimido[5,4-b]indole-2,4(3H,5H)-dione](/img/structure/B5663314.png)

![1-[(4-chlorophenyl)methyl]-4-(4-fluorophenyl)piperazine](/img/structure/B5663320.png)



![5-({4-[1-(3-pyridinylmethyl)-1H-imidazol-2-yl]-1-piperidinyl}carbonyl)-2(1H)-pyridinone](/img/structure/B5663355.png)
